molecular formula C35H58N7O17P3S-4 B1263185 myristoyl-CoA

myristoyl-CoA

Cat. No. B1263185
M. Wt: 973.9 g/mol
InChI Key: DUAFKXOFBZQTQE-QSGBVPJFSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl-CoA(4-) is an acyl-CoA oxoanion that is the tetraanion of myristoyl-CoA, arising from deprotonation of phosphate and diphosphate functions. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a saturated fatty acyl-CoA(4-) and a long-chain fatty acyl-CoA(4-). It is a conjugate base of a myristoyl-CoA.

Scientific Research Applications

Research Applications and Findings

  • Enzyme Activity Assays : Novel assays for measuring NMT activity have been developed, providing tools for understanding the enzyme's function and for identifying potential inhibitors. For example, Rampoldi et al. (2012) described a robust, nonradioactive ELISA-based method for exploring NMT activity, which could be valuable for studying recombinant NMTs, their substrate specificity, and potential inhibitors, using tissues and purified enzyme samples (Rampoldi et al., 2012).

  • Structural Characterization : The structural analysis of NMT provides insights into its mechanism and interaction with substrates and inhibitors. For instance, the structure of NMT complexed with inhibitors has been solved, offering a foundation for the design of new therapeutic agents targeting NMT in various diseases (Sogabe et al., 2002).

  • Substrate Specificity and Enzyme Kinetics : Studies on the kinetic parameters and substrate specificity of NMT have expanded the understanding of how myristoylation influences protein function. This includes the discovery of novel substrates and the role of myristoylation in cellular processes, such as signal transduction and membrane localization of proteins (D. Su et al., 2021).

  • Drug Discovery and Therapeutic Targeting : NMT has been identified as a promising target for developing treatments against various diseases, including infectious diseases caused by fungi and protozoa, as well as cancer. Research has focused on identifying potent NMT inhibitors with potential therapeutic applications (Can Zhao & Shutao Ma, 2014).

  • Role in Disease and Pathogenesis : NMT's function is crucial for the viability and pathogenicity of several human pathogens, making it a focal point for developing antifungal, antiparasitic, and anticancer agents. The enzyme's essential role in the survival of pathogens like Candida albicans and Leishmania donovani underscores its potential as a drug target (J. Brannigan et al., 2010).

properties

Product Name

myristoyl-CoA

Molecular Formula

C35H58N7O17P3S-4

Molecular Weight

973.9 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/t24-,28-,29-,30+,34-/m1/s1

InChI Key

DUAFKXOFBZQTQE-QSGBVPJFSA-J

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

synonyms

coenzyme A, tetradecanoyl-
myristoyl-CoA
myristoyl-coenzyme A
S-tetradecanoyl-coenzyme A
tetradecanoyl-CoA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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myristoyl-CoA
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myristoyl-CoA
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